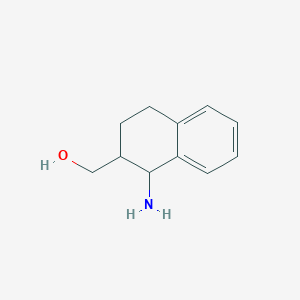

(1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

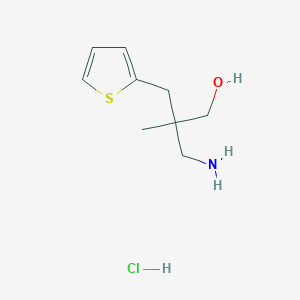

“(1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol” is a chemical compound with the molecular weight of 177.25 . It is also known as rac-[(1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-yl]methanol . .

Molecular Structure Analysis

The InChI code for “(1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol” is 1S/C11H15NO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-4,9,11,13H,5-7,12H2/t9-,11+/m0/s1 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis

“(1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol” is a powder that is stored at room temperature . It has a molecular weight of 177.25 .Applications De Recherche Scientifique

Chemical Synthesis and Structural Rearrangements : A study by Stoll et al. (1978) explored the derivatives of 5,9-Methano,7,8,9-tetrahydro-5H-benzocycloheptene and their rearrangements to the 1,4-Ethano-I,2,3,4-tetrahydronaphthalene System. They focused on the reduction of oximes to yield amines and aziridines, providing insights into complex chemical synthesis and structural transformations of related compounds (Stoll et al., 1978).

Fluorescence Quenching in Solvents : Chatterjee et al. (1986) investigated the fluorescence emission of 1-amino-5,6,7,8-tetrahydronaphthalene, focusing on its quenching by pyridine and the role of π-electron delocalization via hydrogen bonds. The study provides insights into the photophysical properties of tetrahydronaphthalene derivatives in various solvents, highlighting the importance of molecular conformation and solvent interactions (Chatterjee et al., 1986).

Catalytic Synthesis of Tetrahydronaphthyridines : Xiong et al. (2015) described a ruthenium-catalyzed method for synthesizing 1,2,3,4-tetrahydronaphthyridines from o-aminopyridyl methanols and alcohols. Their research contributes to efficient and practical approaches for creating structurally unique products, emphasizing atom- and step-economic processes (Xiong et al., 2015).

Chiral Auxiliary in Asymmetric Synthesis : Orsini et al. (2005) utilized (1 S ,2 S )-1-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene as a chiral auxiliary in Reformatsky-type reactions. This chemoenzymatic approach for synthesizing asymmetric compounds is significant in the field of stereochemistry and pharmaceutical synthesis (Orsini et al., 2005).

Mécanisme D'action

Target of Action

It is structurally similar to 2-aminotetralin , which has been shown to inhibit the reuptake of serotonin and norepinephrine . Therefore, it’s possible that this compound may also interact with these neurotransmitter systems.

Mode of Action

Based on its structural similarity to 2-aminotetralin , it may interact with its targets by binding to the serotonin and norepinephrine transporters, inhibiting the reuptake of these neurotransmitters and increasing their concentration in the synaptic cleft .

Biochemical Pathways

If it acts similarly to 2-aminotetralin , it may affect the serotonin and norepinephrine pathways, leading to increased neurotransmission and downstream effects related to mood regulation, pain perception, and other neurological functions .

Result of Action

If it acts similarly to 2-aminotetralin , it may lead to increased serotonin and norepinephrine neurotransmission, which could have various effects depending on the specific neural circuits involved .

Propriétés

IUPAC Name |

(1-amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-4,9,11,13H,5-7,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERFCYXXJGLLMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C1CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1376629.png)

![[4-(Methanesulfonylmethyl)oxan-4-yl]methanol](/img/structure/B1376630.png)

![[1-(Prop-2-yn-1-yl)cyclobutyl]methanol](/img/structure/B1376638.png)

![Bicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride](/img/structure/B1376642.png)

![[6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B1376650.png)